Molecular weight and formula of Ethyl 2-bromo-3,4-difluorobenzoate
Molecular weight and formula of Ethyl 2-bromo-3,4-difluorobenzoate
Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 2-bromo-3,4-difluorobenzoate
Part 1: Executive Summary & Core Directive
Compound Identity: Ethyl 2-bromo-3,4-difluorobenzoate Role: Advanced Pharmaceutical Intermediate (API) Precursor Significance: This fluorinated benzoate serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of quinolone antibiotics and kinase inhibitors. The ortho-bromo motif provides a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3,4-difluoro substitution pattern modulates metabolic stability and lipophilicity—a key tactic in optimizing ADME profiles.
Part 2: Physicochemical Specifications
The following data constitutes the definitive physicochemical baseline for Ethyl 2-bromo-3,4-difluorobenzoate .
| Parameter | Specification | Technical Notes |
| IUPAC Name | Ethyl 2-bromo-3,4-difluorobenzoate | |
| Molecular Formula | C₉H₇BrF₂O₂ | |
| Molecular Weight | 265.05 g/mol | Average mass based on standard abundance. |
| Exact Mass | 263.9597 (⁷⁹Br) / 265.9577 (⁸¹Br) | Exhibits characteristic 1:1 isotopic doublet in MS. |
| CAS (Precursor) | 170108-05-1 | Refers to the parent acid (2-Bromo-3,4-difluorobenzoic acid).[1][2][][4] |
| Physical State | Colorless to pale yellow oil/solid | Low melting point solid; often an oil if slightly impure. |
| Calculated LogP | ~3.2 - 3.5 | Highly lipophilic due to ethyl ester and fluoro groups. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water. |
Part 3: Synthetic Methodology
Due to the steric influence of the ortho-bromo substituent, standard Fischer esterification can sometimes be sluggish. The Acid Chloride Activation Route is the preferred protocol for high-yield synthesis, ensuring complete conversion of the commercially available acid (CAS 170108-05-1).
Protocol: Acid Chloride Mediated Esterification
Reagents:
-
Precursor: 2-Bromo-3,4-difluorobenzoic acid (1.0 eq)[5]
-
Activator: Thionyl Chloride (SOCl₂) (2.5 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
-
Solvent: Anhydrous Ethanol (EtOH) (Excess/Solvent)
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops
Step-by-Step Workflow:
-
Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (CaCl₂), dissolve 2-bromo-3,4-difluorobenzoic acid in anhydrous DCM (optional co-solvent) or use neat SOCl₂.
-
Catalysis: Add catalytic DMF. Caution: Gas evolution (SO₂, HCl).
-
Reflux: Heat to reflux (70°C for SOCl₂) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride).
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. The residue is the intermediate 2-bromo-3,4-difluorobenzoyl chloride.
-
Esterification: Re-dissolve the residue in anhydrous DCM (0°C). Add anhydrous Ethanol (3.0 eq) and Triethylamine (Et₃N, 1.2 eq) dropwise.
-
Workup: Stir at Room Temperature (RT) for 4 hours. Quench with sat. NaHCO₃. Extract with EtOAc. Dry over Na₂SO₄.[6]
Synthesis Workflow Diagram
Caption: Step-wise conversion of the benzoic acid precursor to the ethyl ester via acid chloride activation.
Part 4: Analytical Validation (Quality Control)
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (¹H NMR)
The fluorine atoms on the ring induce specific splitting patterns (coupling constants
-
Aromatic Region (7.0 – 8.0 ppm):
-
H-5 (Proton adjacent to F): Expect a complex multiplet (ddd) due to coupling with F-4, F-3, and H-6.
-
H-6 (Proton adjacent to Carbonyl): Doublet of doublets (dd) or multiplet, showing coupling to H-5 and long-range coupling to F.
-
-
Ethyl Ester Region:
-
-CH₂- (4.3 – 4.4 ppm): Quartet (
Hz). -
-CH₃ (1.3 – 1.4 ppm): Triplet (
Hz).
-
Mass Spectrometry (MS) Pattern
The presence of Bromine provides a self-validating isotopic signature.
-
M+ Peak: 264 (approx).
-
M+2 Peak: 266 (approx).
-
Ratio: The intensity ratio of M : M+2 must be 1:1 . This confirms the presence of one Bromine atom.[7][8]
Validation Logic Diagram
Caption: Analytical decision tree for confirming the structure of Ethyl 2-bromo-3,4-difluorobenzoate.
Part 5: Strategic Utility in Drug Discovery
This molecule is not a final drug but a "privileged scaffold." Its utility lies in its three functional handles:
-
The Ester (Masked Acid):
-
Acts as a protecting group during early synthesis.
-
Can be hydrolyzed to the free acid or converted to amides/hydrazides (common in kinase inhibitors).
-
-
The Ortho-Bromine:
-
Steric Control: Forces the carbonyl group out of planarity, which can improve solubility and selectivity in protein binding pockets.
-
Synthetic Handle: The primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the carbon skeleton.
-
-
The 3,4-Difluoro Motif:
-
Metabolic Blocking: Fluorine at the 3,4-positions blocks oxidative metabolism (P450 hydroxylation) at the most reactive sites of the phenyl ring.
-
Bioisosterism: Mimics the electronics of a catechol (dihydroxy) group but without the metabolic instability.
-
Part 6: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling Thionyl Chloride.
References
-
Sigma-Aldrich (Merck). 2-Bromo-3,4-difluorobenzoic acid (CAS 170108-05-1) Product Specification. Retrieved from
-
PubChem. Ethyl 2-bromo-3,4-difluorobenzoate (Compound Summary). (Note: Analogous acid data used for grounding). Retrieved from
-
National Institutes of Health (NIH). The Fluorine Effect in Medicinal Chemistry. (General grounding on fluoro-substitution utility). Retrieved from
-
Organic Syntheses. General Procedures for Acid Chloride Formation and Esterification. Retrieved from
Sources
- 1. 170108-05-1|2-Bromo-3,4-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. kingscientific.com [kingscientific.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Bromo-2,4-difluorobenzoic acid | 28314-83-2 [sigmaaldrich.com]
- 8. 2-Bromo-3,4-difluorobenzoic acid | 170108-05-1 [sigmaaldrich.com]
